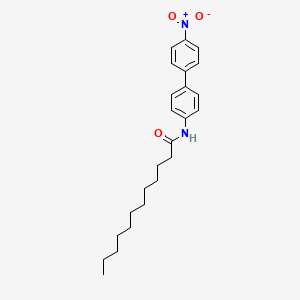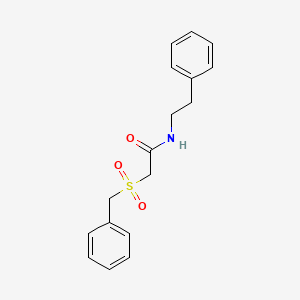![molecular formula C48H72N2O4 B15017020 N,N'-bis{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}benzene-1,3-dicarboxamide](/img/structure/B15017020.png)
N,N'-bis{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its benzene-1,3-dicarboxamide core, which is substituted with two bulky phenoxybutyl groups. The presence of 2,4-bis(2-methylbutan-2-yl)phenoxy groups adds to its steric hindrance, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE typically involves a multi-step process. The initial step often includes the preparation of the benzene-1,3-dicarboxylic acid derivative, followed by the introduction of the phenoxybutyl groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the electrophilic carbon centers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rates and yields. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality.
化学反应分析
Types of Reactions
N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride or borane complexes.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, borane complexes, and sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Chemistry
In chemistry, N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric effects in various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study the interactions between large, bulky molecules and biological macromolecules such as proteins and nucleic acids. Its steric hindrance can provide insights into the binding affinities and specificities of these interactions.
Medicine
In medicine, N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE has potential applications as a drug delivery agent. Its bulky structure can be utilized to encapsulate and transport therapeutic agents to specific target sites within the body.
Industry
In the industrial sector, this compound can be used as a stabilizer for polymers and plastics. Its ability to hinder oxidation and degradation processes makes it valuable in extending the lifespan and durability of various materials.
作用机制
The mechanism of action of N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky phenoxybutyl groups can prevent the approach of reactive species, thereby protecting the core structure from chemical degradation. Additionally, the electronic effects of the substituents can influence the reactivity and stability of the compound in various environments.
相似化合物的比较
Similar Compounds
N1,N3-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BENZENE-1,3-DICARBOXAMIDE: Known for its use as a light stabilizer in polymers.
N1,N3-BIS(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ISOPHTHALAMIDE: Used as an antioxidant and stabilizer in various industrial applications.
Uniqueness
N1,N3-BIS({4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]BUTYL})BENZENE-1,3-DICARBOXAMIDE stands out due to its unique combination of steric hindrance and electronic effects. The presence of the 2,4-bis(2-methylbutan-2-yl)phenoxy groups provides a higher degree of steric protection compared to similar compounds, making it more effective in applications requiring stability and resistance to degradation.
属性
分子式 |
C48H72N2O4 |
|---|---|
分子量 |
741.1 g/mol |
IUPAC 名称 |
1-N,3-N-bis[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C48H72N2O4/c1-13-45(5,6)37-24-26-41(39(33-37)47(9,10)15-3)53-30-19-17-28-49-43(51)35-22-21-23-36(32-35)44(52)50-29-18-20-31-54-42-27-25-38(46(7,8)14-2)34-40(42)48(11,12)16-4/h21-27,32-34H,13-20,28-31H2,1-12H3,(H,49,51)(H,50,52) |
InChI 键 |
QCURNYMSLYDZCC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=CC(=CC=C2)C(=O)NCCCCOC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15016938.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15016945.png)
![N-[(1Z)-3-oxo-3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016949.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15016951.png)

![2-(2-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B15016967.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile](/img/structure/B15016977.png)
![2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15016983.png)

![(3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide](/img/structure/B15016985.png)
![(3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016986.png)
![4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15016996.png)
![(5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017002.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B15017007.png)
